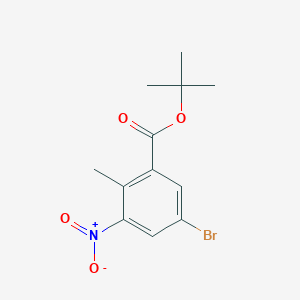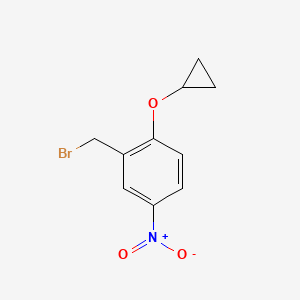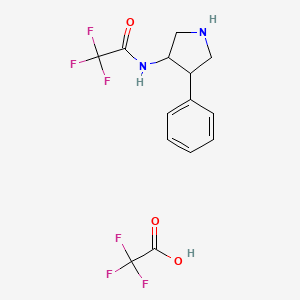
2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate
Overview
Description
2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate is a chemical compound with the molecular formula C14H14F6N2O3 and a molecular weight of 372.26 g/mol. This compound features a trifluoroacetamide group attached to a pyrrolidine ring, which is further substituted with a phenyl group. The presence of trifluoromethyl groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.
Introduction of the Trifluoroacetamide Group: The trifluoroacetamide group is introduced by reacting the pyrrolidine derivative with trifluoroacetic anhydride in the presence of a base such as pyridine.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, where the pyrrolidine derivative is reacted with a phenyl halide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding mechanisms.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It influences signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide: This compound has a similar trifluoroacetamide group but differs in the presence of a sulfamoyl group instead of a pyrrolidine ring.
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine scaffold but have different substituents and functional groups.
Uniqueness
2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate is unique due to the combination of its trifluoroacetamide group and the phenyl-substituted pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.C2HF3O2/c13-12(14,15)11(18)17-10-7-16-6-9(10)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9-10,16H,6-7H2,(H,17,18);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORPCFOMZUURAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)NC(=O)C(F)(F)F)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


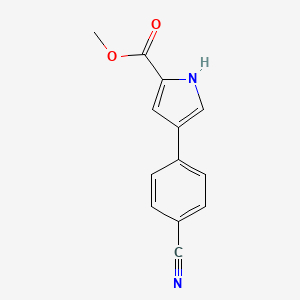
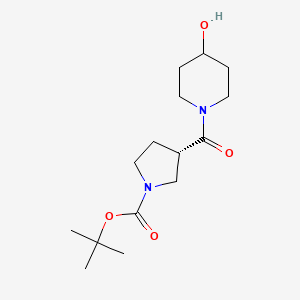
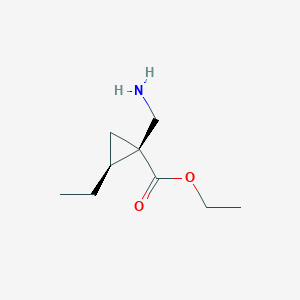
![N-[(1-fluorocyclopentyl)methyl]cyclobutanamine](/img/structure/B1485902.png)
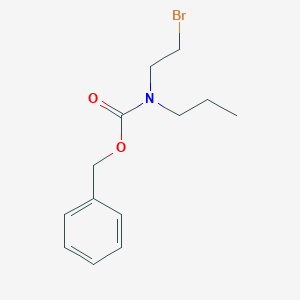
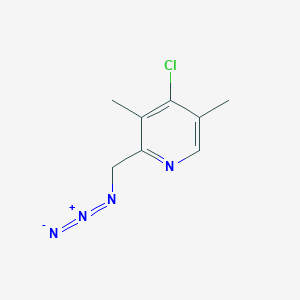
![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485906.png)
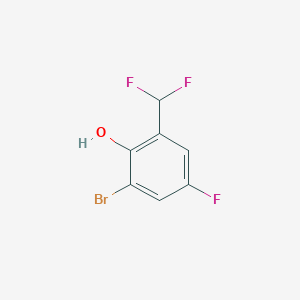
![3-Isobutyl-1-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1485911.png)
![1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1485912.png)
![2-[(6-Tert-butylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1485913.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1485914.png)
